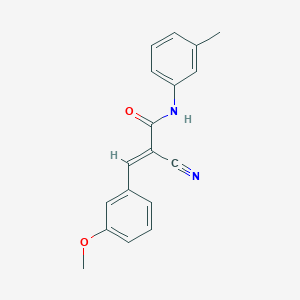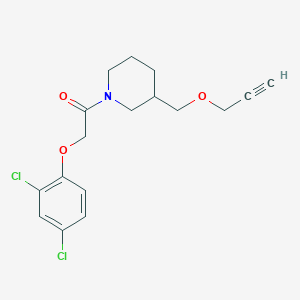
5-chloro-N-(4-methylpyridin-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-methylpyridin-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Relevance and Applications
Nicotinamide derivatives, including structures related to "5-chloro-N-(4-methylpyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide," play significant roles in biological systems. They are involved in various anabolic and metabolic processes essential for life. For instance, nicotinamide and its analogues have been studied for their role against diseases like pellagra, showcasing their importance in preventing and treating vitamin B3 deficiency (Ellinger, Fraenkel, & Abdel Kader, 1947). Additionally, nicotinamide derivatives' interactions with enzymes such as nicotinamide deamidase highlight their biochemical significance and potential for therapeutic intervention (Johnson & Gadd, 1974).
Chemical Synthesis and Material Science
The chemical synthesis of nicotinamide derivatives and related compounds is a significant area of research, focusing on creating novel compounds with potential applications in material science and as precursors for more complex chemical syntheses. For example, the study on the synthesis of nicotinate esters from 3-cyanopyridones showcases the methodologies for creating nicotinamide derivatives with potential applications in various fields (Paine, 1987).
Therapeutic Applications
Nicotinamide and its derivatives are explored for their therapeutic potential, including their use as radiosensitizers in tumor therapy due to their biological relevance. The dissociative electron attachment studies on nicotinamide molecules, such as C6H6N2O, reveal insights into the interactions of low-energy electrons with these molecules, which is crucial for understanding their therapeutic applications in contexts like radiation therapy (Ziegler et al., 2021).
Antimicrobial and Antitumor Activities
The synthesis and biological evaluation of pyridine derivatives, including nicotinamide analogues, demonstrate significant antitumor and antimicrobial activities. These studies provide a foundation for developing new therapeutic agents targeting various diseases, showcasing the potential of nicotinamide derivatives in medical research (Temple et al., 1992).
Propiedades
IUPAC Name |
5-chloro-N-(4-methylpyridin-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-11-2-5-19-10-15(11)21-16(22)12-8-14(18)17(20-9-12)24-13-3-6-23-7-4-13/h2,5,8-10,13H,3-4,6-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTBFGARCYZUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-1-(3-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2959323.png)



![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2959332.png)

![4-{[(1E)-2-CYANO-2-(4-PHENYL-1,3-THIAZOL-2-YL)ETH-1-EN-1-YL]AMINO}BENZAMIDE](/img/structure/B2959334.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide](/img/structure/B2959335.png)


![2-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2959339.png)
![2-ethyl-5-[(3-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2959341.png)
![1-(4-methylpiperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2959343.png)
